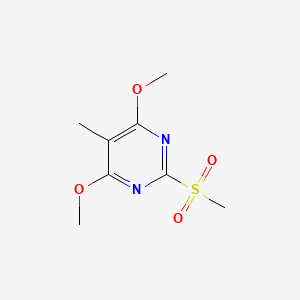
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C7H10N2O4S. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemical products, including herbicides and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine. This reaction can be carried out using various oxidizing agents under controlled conditions . Another method involves the reaction of 2-methylpyrimidine with sulfuric acid to form 2-methylpyrimidine-1-methanesulfonic acid, which is then alkylated with bromomethylbenzene in the presence of a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and alcohols.
Reaction Conditions: Reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives and substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 4,6-Dimethoxy-2-methylthio-pyrimidine
Uniqueness
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various chemical products.
Propriétés
Formule moléculaire |
C8H12N2O4S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
4,6-dimethoxy-5-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O4S/c1-5-6(13-2)9-8(15(4,11)12)10-7(5)14-3/h1-4H3 |
Clé InChI |
ZTNRCXBKEITMRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1OC)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















